molecular formula C21H27N3O3 B1678734 Nicainoprol CAS No. 76252-06-7

Nicainoprol

Cat. No.: B1678734
CAS No.: 76252-06-7
M. Wt: 369.5 g/mol
InChI Key: AUIHHZBJBKRDIE-UHFFFAOYSA-N
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Description

Nicainoprol, also known as CAS-924;  RU-42924, is calcium channel antagonist and a putative class I antiarrhythmic agent. This compound could be useful in the prevention and treatment of arrhythmias associated with acute myocardial infarction.

Mechanism of Action

Mode of Action

Nicainoprol interacts with its targets by blocking the fast sodium channels and voltage-dependent calcium channels . This blocking action reduces the influx of sodium and calcium ions during the action potential of cardiac cells, which can help to stabilize the electrical activity of the heart and prevent arrhythmias .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking fast sodium channels, this compound reduces the maximal upstroke velocity (Vmax) of the action potential . This can slow the rate of depolarization and repolarization in cardiac cells, potentially preventing rapid and irregular heart rhythms .

Pharmacokinetics

It is known that the drug is administered intravenously . The dosage used in studies varies, with doses of 2 mg/kg and 3 mg/kg of body weight being reported . More research would be needed to fully outline the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the prevention and treatment of arrhythmias associated with acute myocardial infarction . By blocking fast sodium channels and calcium channels, this compound can help to stabilize the electrical activity of the heart, reducing the likelihood of irregular heart rhythms .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, hypoxic, hyperkalaemic, and acidotic conditions can modify the blocking actions of this compound on sodium channels . More research is needed to fully understand how different environmental factors can influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Nicainoprol interacts with various enzymes and proteins in the body. It is known to block fast sodium channels, which play a crucial role in the propagation of action potentials in excitable cells . It also acts as a calcium channel antagonist , which means it inhibits the movement of calcium ions through calcium channels.

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac cells. It influences cell function by blocking fast sodium channels and inhibiting calcium channels . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the blocking of sodium channels can affect the action potential of cardiac cells, which can in turn influence the rhythm of the heart.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with ion channels. As a fast-sodium-channel blocking agent, it binds to these channels and inhibits the flow of sodium ions . As a calcium channel antagonist, it binds to calcium channels and inhibits the flow of calcium ions . These actions can lead to changes in the action potential of cells and ultimately affect the functioning of the heart.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its antiarrhythmic effects can be observed shortly after administration

Metabolic Pathways

Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to interact with enzymes or cofactors involved in these pathways

Transport and Distribution

Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be transported to areas where these channels are present

Subcellular Localization

Given its role as a fast-sodium-channel blocking agent and a calcium channel antagonist , it is likely to be localized to areas where these channels are present

Properties

IUPAC Name

[8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-quinolin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15(2)23-13-18(25)14-27-19-9-3-6-16-8-5-11-24(20(16)19)21(26)17-7-4-10-22-12-17/h3-4,6-7,9-10,12,15,18,23,25H,5,8,11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIHHZBJBKRDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1N(CCC2)C(=O)C3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868395
Record name Nicainoprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76252-06-7
Record name Nicainoprol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76252-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicainoprol [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicainoprol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-8-[2-hydroxy-3-(isopropylamino)propoxy]-1-(3-pyridylcarbonyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.255
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICAINOPROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UA960P80H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

40 g of 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline ##STR9## are dissolved in 300 ml of dimethylformamide and 21 g of potassium tert.-butylate are then added at 5° C., while stirring. The mixture is stirred at 5° C. for 20 minutes, 66 g of epichlorohydrin are then added dropwise at this temperature, while stirring, and the mixture is then allowed to warm to room temperature and is subsequently stirred for 20 hours. Thereafter, the mixture is concentrated under a waterpump vacuum. The oil which remains is dissolved in water/toluene; the toluene phase is separated off, washed twice with dilute aqueous sodium hydroxide solution and once with water, dried and concentrated under a waterpump vacuum. A solid residue, which can be reacted directly with isopropylamine to give 1-nicotinoyl-8-[(3-isopropylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydroquinoline, remains. The 1-nicotinoyl-8-hydroxy-1,2,3,4-tetrahydroquinoline used as the starting material is obtained in the customary manner by reacting 8-hydroxy-1,2,3,4-tetrahydroquinoline with nicotinic acid chloride hydrochloride in toluene at room temperature in the presence of triethylamine. (Melting point: 122° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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